[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid
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Overview
Description
[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid is a compound that consists of a combination of [3-(Hydroxymethyl)oxetan-3-yl]methanol and nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)oxetan-3-yl]methanol typically involves the reaction of oxetane with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [3-(Hydroxymethyl)oxetan-3-yl]methanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for achieving high yields and purity. The use of catalysts, such as metal oxides, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)oxetan-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide, and the reactions are carried out under reflux conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, amines
Scientific Research Applications
Chemistry
In chemistry, [3-(Hydroxymethyl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating enzyme mechanisms and kinetics.
Medicine
In medicine, [3-(Hydroxymethyl)oxetan-3-yl]methanol is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs allows for controlled release and targeted delivery, enhancing the efficacy and reducing the side effects of therapeutic agents.
Industry
In the industrial sector, this compound is used as a precursor for the production of polymers and resins. Its reactivity and stability make it suitable for use in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)oxetan-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [3-(Fluoromethyl)oxetan-3-yl]methanol
- [3-(Chloromethyl)oxetan-3-yl]methanol
- [3-(Bromomethyl)oxetan-3-yl]methanol
Uniqueness
Compared to similar compounds, [3-(Hydroxymethyl)oxetan-3-yl]methanol is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its stability and reactivity also make it suitable for various applications in research and industry.
Properties
CAS No. |
657399-59-2 |
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Molecular Formula |
C5H11NO6 |
Molecular Weight |
181.14 g/mol |
IUPAC Name |
[3-(hydroxymethyl)oxetan-3-yl]methanol;nitric acid |
InChI |
InChI=1S/C5H10O3.HNO3/c6-1-5(2-7)3-8-4-5;2-1(3)4/h6-7H,1-4H2;(H,2,3,4) |
InChI Key |
MPIOJBPTBSECFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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